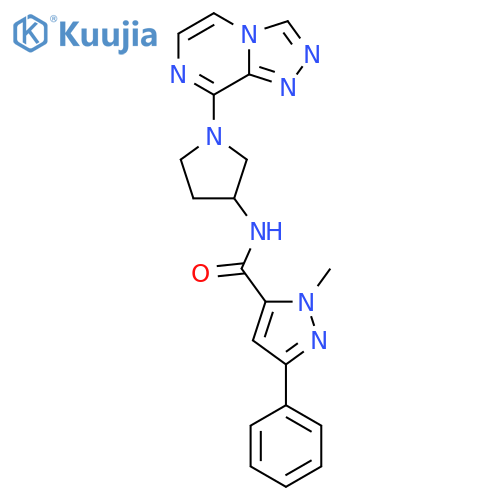Cas no 2034531-70-7 (1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide)

2034531-70-7 structure
商品名:1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
- F6559-2433
- AKOS026698417
- 2-methyl-5-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide
- 1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
- 2034531-70-7
- N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
-
- インチ: 1S/C20H20N8O/c1-26-17(11-16(25-26)14-5-3-2-4-6-14)20(29)23-15-7-9-27(12-15)18-19-24-22-13-28(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,23,29)
- InChIKey: PUVWBCRWAYWMNY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC(C2C=CC=CC=2)=NN1C)NC1CN(C2C3=NN=CN3C=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 388.17600729g/mol
- どういたいしつりょう: 388.17600729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 93.2Ų
1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6559-2433-15mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 15mg |
$133.5 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-2mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-75mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 75mg |
$312.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-1mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-4mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-10mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 10mg |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-25mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 25mg |
$163.5 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-30mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 30mg |
$178.5 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-2μmol |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6559-2433-5mg |
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide |
2034531-70-7 | 5mg |
$103.5 | 2023-09-08 |
1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
2034531-70-7 (1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 506-17-2(cis-Vaccenic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
